molecular formula C12H17Cl2NO B13604294 4-(2-Methoxy-4-chlorophenyl)piperidine hydrochloride

4-(2-Methoxy-4-chlorophenyl)piperidine hydrochloride

Cat. No.: B13604294
M. Wt: 262.17 g/mol
InChI Key: UGWBRTYIVLVISV-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)piperidine hydrochloride
  • 4-(4-chlorophenyl)-4-hydroxypiperidine
  • 4-(4-bromophenyl)-4-piperidinol

Uniqueness

4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H

InChI Key

UGWBRTYIVLVISV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CCNCC2.Cl

Origin of Product

United States

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